molecular formula C10H8BrF3O3 B8130286 4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester

4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester

Cat. No.: B8130286
M. Wt: 313.07 g/mol
InChI Key: KIUAWNHTCCQVBP-UHFFFAOYSA-N
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Description

4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester is a chemical compound with a complex structure that includes bromine, trifluoroethoxy, and benzoic acid methyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The introduction of the bromine and trifluoroethoxy groups is achieved through specific halogenation and etherification reactions. Common reagents used in these reactions include bromine, trifluoroethanol, and appropriate catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as iodinated derivatives.

    Oxidation: Oxidized forms of the compound.

    Hydrolysis: Formation of 4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid.

Scientific Research Applications

4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(2,2,2-trifluoroethoxy)-benzoic acid
  • 4-Bromo-3-(2,2,2-trifluoroethoxy)-benzaldehyde
  • 4-Bromo-3-(2,2,2-trifluoroethoxy)-benzyl alcohol

Uniqueness

4-Bromo-3-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoroethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-bromo-3-(2,2,2-trifluoroethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c1-16-9(15)6-2-3-7(11)8(4-6)17-5-10(12,13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUAWNHTCCQVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 4-bromo-3-hydroxybenzoate (2.5 g) in acetonitrile (0.5 mL) and DMF (10 mL) in a microwave tube was added potassium carbonate (2.93 g) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.79 g). The mixture was heated to 150° C. in a microwave oven for 30 minutes. The solvent was removed in vacuum, ethyl acetate was added and the mixture was washed with water. The organic phase was washed with saturated sodium chloride solution, dried (sodium sulfate) and the solvent was removed in vacuum. Recrystallization of the residue from ethanol gave 1.2 g of the title compound. The mother liquor was concentrated in vacuum and purified by aminophase-silica-gel chromatography followed by recrystallized from methanol and water to give further 0.64 g of the title compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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